molecular formula C22H26ClN3O2S B2972241 N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-phenylacetamide hydrochloride CAS No. 1215521-13-3

N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-phenylacetamide hydrochloride

Cat. No.: B2972241
CAS No.: 1215521-13-3
M. Wt: 431.98
InChI Key: SUPFZLRZJRKVOO-UHFFFAOYSA-N
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Description

N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-phenylacetamide hydrochloride is a novel small molecule investigated for its potential as a potent and selective allosteric inhibitor of kidney-type glutaminase (GLS). This compound is of significant interest in the field of cancer metabolism, particularly for researching tumors driven by the Myc oncogene. GLS plays a critical role in glutaminolysis, a process many rapidly proliferating cancer cells depend on for energy and biosynthetic precursors. By potentially inhibiting GLS, this compound may attenuate cancer cell growth and proliferation by depriving them of a key metabolic fuel. The structural design of this molecule, incorporating a phenylacetamide moiety linked to a benzothiazole group, is consistent with known pharmacophores for GLS inhibition, as seen in probes like BPTES and its analogs . This suggests a potential mechanism of action that involves binding to an allosteric site on GLS, potentially stabilizing an inactive tetrameric form of the enzyme and thereby suppressing the conversion of glutamine to glutamate. Researchers can utilize this compound as a targeted tool to probe glutamine-dependent metabolic pathways, study the role of GLS in oncogenesis, and evaluate the therapeutic potential of metabolic inhibition in various in vitro and in vivo cancer models . Its design may aim to improve upon the physicochemical properties, such as aqueous solubility, of earlier generation inhibitors to facilitate biological studies.

Properties

IUPAC Name

N-(4-methyl-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)-2-phenylacetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O2S.ClH/c1-17-6-5-9-19-21(17)23-22(28-19)25(11-10-24-12-14-27-15-13-24)20(26)16-18-7-3-2-4-8-18;/h2-9H,10-16H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUPFZLRZJRKVOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)N(CCN3CCOCC3)C(=O)CC4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-phenylacetamide hydrochloride typically involves multiple steps. One common approach is the reaction of 4-methylbenzo[d]thiazol-2-amine with 2-phenylacetyl chloride in the presence of morpholine to form the intermediate compound. This intermediate is then treated with hydrochloric acid to yield the final product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high volumes of reactants. The process would be optimized to ensure high yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide may be used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.

Major Products Formed:

  • Oxidation: Formation of corresponding oxo-compounds.

  • Reduction: Formation of reduced derivatives.

  • Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

  • Chemistry: Used as a building block in the synthesis of more complex molecules.

  • Biology: Investigated for its biological activity, including potential antimicrobial and anti-inflammatory properties.

  • Medicine: Explored for its therapeutic potential in treating various diseases.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-phenylacetamide hydrochloride exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to modulation of biological processes.

Comparison with Similar Compounds

Commercial and Research Relevance

The compound’s structural analogs (e.g., ) are supplied by multiple vendors (e.g., Changzhou Lanling Pharmaceutical, Apollo Life Sciences), indicating industrial interest in benzothiazole-amide scaffolds for drug discovery . However, the exact compound remains less characterized compared to its sulfonamide or fluorophenyl variants.

Biological Activity

N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-phenylacetamide hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. The compound features a thiazole ring, which is often associated with various pharmacological effects, including antimicrobial, antifungal, and anticancer properties. This article provides a detailed examination of its biological activity, including synthesis methods, research findings, and potential applications.

Chemical Structure and Properties

  • Molecular Formula : C19H21ClN4O2S
  • Molecular Weight : 424.0 g/mol
  • CAS Number : 1216853-37-0

The compound's structure includes a thiazole moiety and a morpholinoethyl side chain, contributing to its biological activity and pharmacological properties.

Anticancer Activity

Research indicates that compounds featuring thiazole derivatives exhibit significant anticancer properties. For instance, studies have shown that related thiazole compounds can induce apoptosis in cancer cell lines such as A549 (lung cancer) and C6 (glioma) through mechanisms involving caspase activation and DNA synthesis inhibition .

Table 1 summarizes key findings from various studies on the anticancer activity of thiazole derivatives:

Study ReferenceCell Lines TestedKey Findings
A549, C6Significant anticancer activity; induction of apoptosis
Various tumor cell linesModulation of cancer pathways; potential receptor interactions
Melanocortin-5 receptorInhibition of metabolic regulation linked to cancer

The mechanism by which this compound exerts its effects is likely multifaceted. The thiazole ring can interact with various biological targets, including enzymes and receptors involved in disease pathways. Notably, it has shown potential in modulating the activity of the melanocortin-5 receptor, which plays a role in metabolic regulation and inflammation.

Antimicrobial Properties

Thiazole derivatives are also known for their antimicrobial properties. The presence of the thiazole moiety enhances the compound's ability to inhibit microbial growth. Research has indicated that similar compounds can act against a range of bacteria and fungi, making them candidates for further exploration as antimicrobial agents.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Formation of the thiazole ring through cyclization reactions.
  • Alkylation with morpholinoethyl groups.
  • Acetylation to introduce the phenylacetamide structure.

Each step requires careful optimization to yield high purity products suitable for biological testing.

Case Studies

Several case studies have investigated the biological activity of compounds similar to this compound:

  • Anticancer Evaluation : A study synthesized various thiazole derivatives and evaluated their anticancer activity against multiple cell lines using MTT assays and apoptosis assays .
  • Antimicrobial Testing : Another study focused on the antimicrobial efficacy of related compounds against Gram-positive and Gram-negative bacteria, demonstrating significant inhibition zones in agar diffusion tests.

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